2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Overview
Description
This compound belongs to the class of tetrahydroisoquinolines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- The synthesis of similar tetrahydroisoquinoline derivatives involves multi-step reactions, often including sulfonation and fluorination processes. For example, Grunewald et al. (2005) described the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the incorporation of nonpolar substituents to enhance potency and selectivity (Grunewald, Romero, & Criscione, 2005).
Molecular Structure Analysis
- The molecular structure of isoquinoline derivatives is characterized by interactions such as hydrogen bonding, which significantly influence their chemical properties. For instance, Ohba et al. (2012) analyzed the structure of 4-fluoroisoquinoline-5-sulfonyl chloride, noting the influence of neighboring groups on molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Chemical Reactions and Properties
- Tetrahydroisoquinoline compounds can participate in various chemical reactions, including copper(I)-catalyzed reactions and visible light-promoted syntheses, as described by Chen et al. (2011) and Liu et al. (2016) respectively (Chen, Ye, Gao, & Wu, 2011); (Liu, Cong, Liu, & Sun, 2016).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting point, are closely related to their molecular structure. However, specific details for 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride are not readily available in the literature.
Chemical Properties Analysis
- The chemical behavior of tetrahydroisoquinoline derivatives is influenced by their functional groups. For instance, Grunewald et al. (2006) discussed the binding properties of similar compounds, emphasizing the role of sulfonamide groups in determining their chemical reactivity (Grunewald et al., 2006).
Scientific Research Applications
Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of Trifluoromethylpyridines
- Trifluoroacetyl chloride is used in the synthesis of trifluoromethylpyridines . These are key structural motifs in active agrochemical and pharmaceutical ingredients .
- The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Cyclocondensation Reactions
- Trifluoroacetyl chloride is used as a building block in cyclocondensation reactions . This is a common method for synthesizing TFMP derivatives .
- The compound reacts easily with metal alkyls . This reaction has the form of CF3COCl + MR → CF3COR + MCl, where M can be lithium, copper, magnesium, mercury, silver, or cadmium .
- When trifluoroacetyl chloride also reacts with ketene and esterification yields occur, the resulting reaction forms trifluoroacetoacetate esters .
Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It’s the perfluorinated version of acetyl chloride and is usually shipped as a liquid under high pressure . It has applications in various fields, including medicine, pesticides, the fine chemical industry, and the organic intermediate industry .
One specific application of trifluoroacetyl chloride is in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Trifluoroacetyl chloride is known to be very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes . It’s reasonable to assume that “2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” could have similar hazards due to the presence of the trifluoroacetyl group.
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYEBVAQTUBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462454 | |
Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
CAS RN |
74291-57-9 | |
Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74291-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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